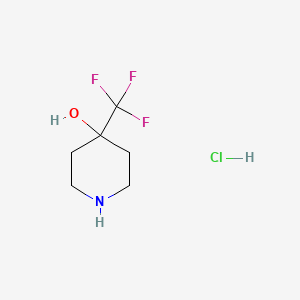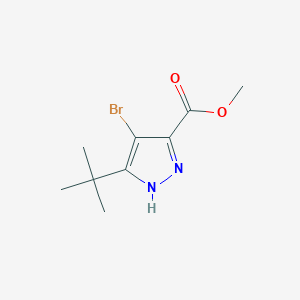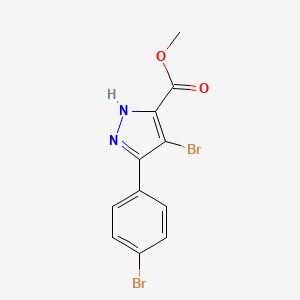
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the formation of tubulin polymerization, which is essential for cell division. In addition, it has been suggested that methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate exhibits its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. The antibacterial activity of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has been found to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and biofilm formation of various bacterial strains. In addition, it has been found to exhibit potent antifungal activity by inhibiting the synthesis of ergosterol. However, further studies are needed to fully understand the biochemical and physiological effects of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.
Advantages and Limitations for Lab Experiments
One of the major advantages of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is its potent anticancer, antifungal, and antibacterial activities. It has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is its poor solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
Several future directions can be explored in the field of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. One of the major directions is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is to study the pharmacokinetic and pharmacodynamic properties of the compound, which can provide valuable information for its further development as a therapeutic agent. In addition, further studies are needed to explore its potential applications in other areas, such as antiviral and anti-inflammatory therapies.
Scientific Research Applications
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antifungal, and antibacterial activities. Several studies have reported that methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, it has been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFNHETVAVPURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1419850.png)
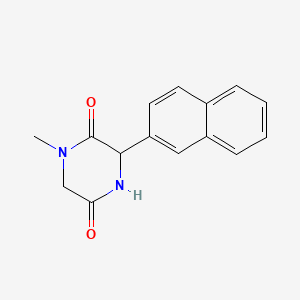
![1-[4-(Pyrrolidin-1-yl)phenyl]guanidine](/img/structure/B1419854.png)
![[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B1419856.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419858.png)
![4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419859.png)
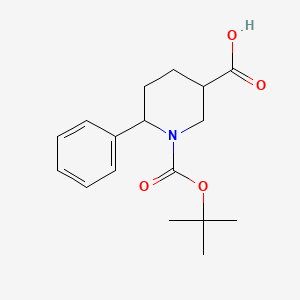
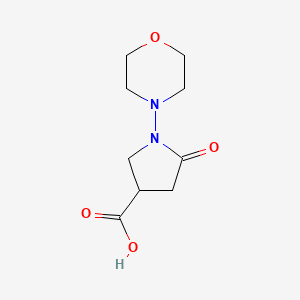
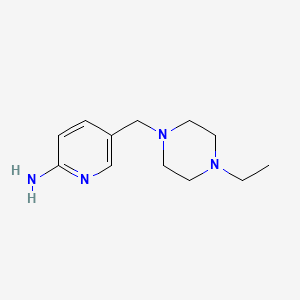
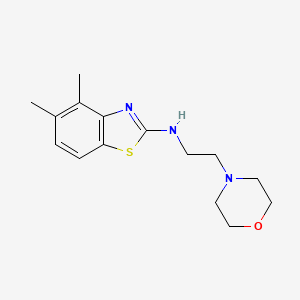
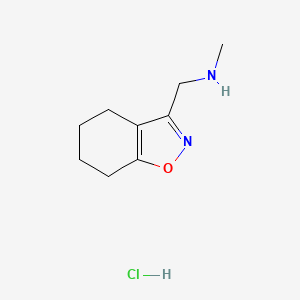
![Potassium benzo[b]thiophene-2-yltrifluoroborate](/img/structure/B1419868.png)
